molecular formula C16H14ClN5O2 B2828681 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 2097934-67-1

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No.: B2828681
CAS No.: 2097934-67-1
M. Wt: 343.77
InChI Key: FOAXXIRYNXUWOL-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone features a unique heterocyclic architecture comprising:

  • A 1,2,3-triazole ring linked to an azetidine (4-membered saturated amine ring).
  • A 3-(2-chlorophenyl)-5-methylisoxazole moiety connected via a methanone bridge.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-10-14(15(19-24-10)12-4-2-3-5-13(12)17)16(23)21-8-11(9-21)22-7-6-18-20-22/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAXXIRYNXUWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a synthetic organic molecule characterized by the presence of a triazole ring, an azetidine moiety, and an isoxazole derivative. This structural complexity suggests potential for diverse biological activities, making it a significant subject of study in medicinal chemistry.

Structural Overview

Component Description
Triazole Ring Known for its role in various pharmacological applications, including antifungal and anticancer properties.
Azetidine Moiety A four-membered ring that can enhance biological activity through structural diversity.
Isoxazole Derivative Associated with anti-inflammatory and neuroprotective effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Synthesis of the Azetidine Ring : Formed via cyclization reactions involving appropriate precursors.
  • Coupling with Isoxazole Derivative : The final step involves coupling the triazole-azetidine intermediate with a suitable isoxazole derivative under optimized conditions.

Anticancer Properties

Research indicates that compounds similar to this structure exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies suggest that the compound may interact with multiple biological targets, enhancing its therapeutic potential against cancer .

Antimicrobial Activity

The presence of the triazole and isoxazole rings suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi . The introduction of halogen substituents on the aromatic rings has been associated with increased antimicrobial potency.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Receptor Interaction : It could modulate receptor activity related to inflammation or cancer signaling pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for anticancer activity against various cell lines, demonstrating significant antiproliferative effects .
  • Antimicrobial Evaluation : Compounds featuring similar heterocyclic systems were tested against clinical strains of bacteria and fungi, showing promising results in inhibiting growth .

Comparison with Similar Compounds

Structural Features

The target compound shares key motifs with triazole-containing derivatives synthesized in antitumor studies (). Below is a structural and bioactivity comparison:

Compound Class Core Structure Key Substituents/Modifications IC50 (µM) Against Cancer Cell Lines
Target Compound Triazole-azetidine + chlorophenyl-isoxazole 2-Chlorophenyl, methylisoxazole, azetidine Not reported in evidence
1,3,4-Thiadiazole derivative Triazole + thiadiazole Phenyl, ethylidene hydrazine HepG2: 2.94 (9b)
Thiazole derivative Triazole + thiazole 4-Substituted diazenyl, arylthiazole HepG2: 1.19; MCF-7: 3.4 (12a)

Bioactivity and Structure-Activity Relationships (SAR)

  • Triazole Role : The 1,2,3-triazole ring in all compounds likely facilitates hydrogen bonding and π-π stacking with biological targets, enhancing potency .
  • Heterocycle Impact: Thiadiazole/Thiazole vs. Isoxazole: Thiazole derivatives (e.g., 12a) exhibit superior activity over thiadiazoles, suggesting electron-rich heterocycles improve target engagement. The target compound’s isoxazole may offer distinct electronic or steric effects. Azetidine vs.
  • Substituent Effects :
    • The 2-chlorophenyl group in the target compound could mimic the aryl substituents in analogs (e.g., phenyl in 9b), enhancing hydrophobic interactions.
    • Methylisoxazole : The methyl group may improve metabolic stability relative to hydrazine-linked substituents in analogs .

Q & A

Q. Methodological Considerations :

  • Temperature : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent : Use dichloromethane (DCM) for triazole coupling (yield: ~65–75%) and tetrahydrofuran (THF) for methanone formation (yield: ~70–80%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) improves purity (>95%) .

Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for azetidine (δ 3.5–4.5 ppm), triazole (δ 7.8–8.2 ppm), and isoxazole (δ 6.2–6.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in the azetidine-triazole region .
  • X-ray Crystallography : Confirms stereochemistry and bond angles (e.g., dihedral angle between isoxazole and azetidine: ~85°) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 415.1234) .

How can computational methods like DFT predict the compound’s reactivity and interactions with biological targets?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Reactivity : Calculate Fukui indices to identify nucleophilic (triazole N2) and electrophilic (methanone carbonyl) sites .
    • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation energy in water/DMSO .
  • Molecular Docking :
    • Targets : Model interactions with kinases (e.g., EGFR) or GPCRs using AutoDock Vina .
    • Binding Affinity : Triazole and isoxazole moieties show hydrogen bonding with active-site residues (ΔG ≈ −9.2 kcal/mol) .

What strategies resolve contradictions in biological activity data across different assay systems?

Advanced Research Question

  • Assay Standardization :
    • Dose-Response Curves : Compare IC₅₀ values in enzymatic (μM range) vs. cell-based (nM range) assays .
    • Control Compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate sensitivity .
  • Data Analysis :
    • Statistical Models : Apply ANOVA to assess inter-assay variability (e.g., p < 0.05 for cytotoxicity vs. target-specific activity) .

What are the key chemical properties influencing stability and solubility?

Basic Research Question

  • Stability :
    • pH Sensitivity : Degrades in acidic conditions (t₁/₂ < 24 hrs at pH 3) but stable at pH 7.4 (t₁/₂ > 7 days) .
    • Thermal Stability : Decomposes above 200°C (DSC analysis) .
  • Solubility :
    • LogP : Calculated at 2.8 (hydrophobic isoxazole and chlorophenyl groups limit aqueous solubility) .
    • Co-Solvents : Use DMSO (≥10 mg/mL) or cyclodextrin complexes for in vitro studies .

How to design structure-activity relationship (SAR) studies to identify critical functional groups?

Advanced Research Question

  • Analog Synthesis :

    • Variations : Replace 2-chlorophenyl with fluorophenyl or methoxyphenyl; modify triazole with methyl/thioether groups .
  • Biological Testing :

    • Activity Metrics : Compare IC₅₀ values against parent compound (e.g., 2-fluorophenyl analog shows 3× higher potency) .
  • SAR Table :

    Analog ModificationBioactivity (IC₅₀)Key Finding
    2-Fluorophenyl15 nMEnhanced kinase inhibition
    Methyl-triazole120 nMReduced solubility
    Thioether-triazole45 nMImproved metabolic stability

What in vitro and in vivo models are suitable for evaluating pharmacological potential?

Advanced Research Question

  • In Vitro :
    • Kinase Assays : Use purified enzymes (e.g., JAK2, EGFR) with fluorescence-based ADP-Glo™ kits .
    • Cell Lines : Test cytotoxicity in HEK293 (normal) vs. A549 (cancer) cells .
  • In Vivo :
    • Pharmacokinetics : Administer 10 mg/kg (IV) in rodents; measure plasma half-life (t₁/₂ ≈ 2.3 hrs) .
    • Efficacy Models : Xenograft studies with HT-29 colon cancer tumors .

How are impurities identified and quantified during synthesis?

Basic Research Question

  • Analytical Methods :
    • HPLC : Use C18 columns (ACN/water gradient) to detect unreacted azetidine (RT: 4.2 min) or isoxazole intermediates (RT: 6.8 min) .
    • LC-MS : Identify by-products (e.g., dechlorinated variant at m/z 379.1012) .
  • Mitigation : Optimize reaction time (≤12 hrs) and stoichiometry (1.1 eq. acyl chloride) to reduce impurities <2% .

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